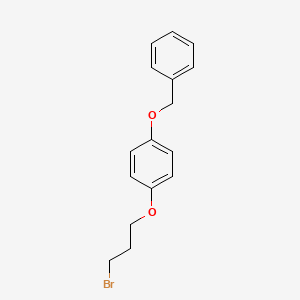
1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Katalognummer B1338393
Molekulargewicht: 321.21 g/mol
InChI-Schlüssel: GZQOBERZNSEHFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04471116
Procedure details


A mixture of 4-benzyloxyphenol (50 g), 1,3-dibromopropane (101 g) and powdered anhydrous potassium carbonate (17.3 g) in acetone (500 ml) was stirred under reflux for 30 hours. The solids were removed by filtration and the filtrate was evaporated to dryness in vacuo. The residue was dissolved in 300 ml of dichloromethane and the resulting solution was washed with 10% sodium hydroxide solution to remove unreacted p-benzyloxyphenol. The dichloromethane extract was dried over potassium carbonate, concentrated in vacuo and distilled giving 33.4 g of 1-benzyloxy-4-(3-bromopropoxy)benzene; bp 180°-195° (0.6 mm) (41% yield, 98% pure by gas chromatography). The structure was confirmed by mass spectrum analysis.




Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:16][CH2:17][CH2:18][CH2:19]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:19][CH2:18][CH2:17][Br:16])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
101 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 hours
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 300 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed with 10% sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted p-benzyloxyphenol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The dichloromethane extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.4 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
